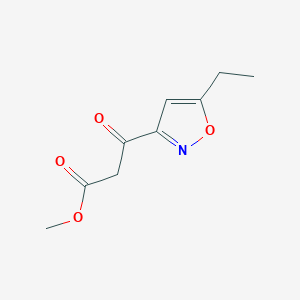
Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate
Descripción general
Descripción
Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate is a chemical compound with the CAS Number: 1280520-88-8 . It has a molecular weight of 287.16 and is solid in its physical form . The IUPAC name for this compound is ethyl 2,6-bis(trifluoromethyl)isonicotinate .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The InChI code for Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate is 1S/C10H7F6NO2/c1-2-19-8(18)5-3-6(9(11,12)13)17-7(4-5)10(14,15)16/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate is a solid substance . It has a melting point range of 41 - 43 degrees Celsius .Aplicaciones Científicas De Investigación
Medicine
Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate: has been identified as a key structural motif in pharmaceutical ingredients. Its derivatives are used in the development of active pharmaceutical ingredients due to the unique physicochemical properties imparted by the fluorine atoms and the pyridine moiety . These compounds have been incorporated into several FDA-approved drugs, enhancing their efficacy and stability .
Agriculture
In the agricultural sector, this compound’s derivatives play a crucial role in crop protection. They are used in the synthesis of pesticides, where the trifluoromethyl group is essential for the biological activity against pests . The introduction of such fluorinated compounds has significantly advanced the development of more effective agrochemicals.
Material Science
Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate: contributes to material science by serving as a building block for the synthesis of complex molecules used in various materials, including thermal-transfer agents, surfactants, and membranes . Its derivatives enhance the properties of materials, making them suitable for specialized applications.
Environmental Science
The environmental applications of this compound are linked to its use in agrochemicals. The derivatives are designed to minimize environmental impact while providing effective pest control. Researchers are exploring the environmental fate of these compounds to ensure they do not adversely affect ecosystems .
Energy
In the energy sector, derivatives of Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate are being explored for their potential use in energy storage and transfer applications. The unique properties of fluorinated compounds can lead to the development of more efficient energy systems .
Electronics
The electronics industry benefits from the use of this compound in the production of components for organic light-emitting diodes (OLEDs) and other electronic devices. Its derivatives can be used in photocatalysis and as ligands in phosphorescent materials, contributing to the advancement of electronic displays and lighting technologies .
Safety And Hazards
Direcciones Futuras
Trifluoromethylpyridine (TFMP) and its derivatives, including Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate, have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Propiedades
IUPAC Name |
ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c1-2-19-8(18)5-3-6(9(11,12)13)17-7(4-5)10(14,15)16/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODABVGKRSYSLMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-hexanoic acid methyl ester](/img/structure/B1391721.png)






